molecular formula C8H2N4O4 B12547808 2,4-Dinitrobenzene-1,3-dicarbonitrile CAS No. 665782-86-5

2,4-Dinitrobenzene-1,3-dicarbonitrile

Cat. No.: B12547808
CAS No.: 665782-86-5
M. Wt: 218.13 g/mol
InChI Key: LCXFMEQTCDLSGA-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C₈H₂N₄O₄. It is characterized by the presence of two nitro groups and two cyano groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of 2,4-Dinitrobenzene-1,3-dicarbonitrile typically involves multi-step reactions. One common method includes the nitration of benzene derivatives followed by the introduction of cyano groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as copper(I) cyanide for the introduction of cyano groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,4-Dinitrobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of more complex nitro compounds.

    Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the conversion of nitro groups to amino groups.

    Substitution: The nitro and cyano groups can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dinitrobenzene-1,3-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the manufacture of explosives and other industrial chemicals due to its reactive nitro groups.

Mechanism of Action

The mechanism of action of 2,4-Dinitrobenzene-1,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The pathways involved may include oxidative stress and disruption of cellular processes, which are being studied for their potential therapeutic applications.

Comparison with Similar Compounds

2,4-Dinitrobenzene-1,3-dicarbonitrile can be compared with other nitrobenzene derivatives such as:

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene These compounds share similar structural features but differ in the position of the nitro groups, which affects their chemical reactivity and applications. This compound is unique due to the presence of both nitro and cyano groups, which confer distinct chemical properties and potential uses.

Properties

CAS No.

665782-86-5

Molecular Formula

C8H2N4O4

Molecular Weight

218.13 g/mol

IUPAC Name

2,4-dinitrobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H2N4O4/c9-3-5-1-2-7(11(13)14)6(4-10)8(5)12(15)16/h1-2H

InChI Key

LCXFMEQTCDLSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)[N+](=O)[O-])C#N)[N+](=O)[O-]

Origin of Product

United States

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